molecular formula C18H14O2 B3335167 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one CAS No. 10568-28-2

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one

Cat. No.: B3335167
CAS No.: 10568-28-2
M. Wt: 262.3 g/mol
InChI Key: MOXSMBHPLBWSLM-UHFFFAOYSA-N
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Description

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one (CAS: 10568-28-2; molecular formula: C₁₈H₁₄O₂; molecular weight: 262.308 g/mol) is a dihydro-substituted arylnaphthalene lactone, a subclass of lignans with demonstrated biological activities such as antifungal, antiviral, and anti-inflammatory properties . Synthesized via heat-mediated dehydro-Diels-Alder (DDA) reactions, this compound is a partially aromatic intermediate in the formation of fully aromatic arylnaphthalene lactones like 9-phenylnaphtho[2,3-c]furan-1(3H)-one (compound 3) . Its structure features a fused naphthofuranone core with a phenyl substituent at position 9 and a partially saturated dihydro ring system at positions 3a and 4 (Figure 1). X-ray crystallography confirms its non-planar geometry, with a torsion angle of 62.85° between the phenyl and naphthofuranone groups in co-crystallized mixtures .

Properties

IUPAC Name

4-phenyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXSMBHPLBWSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293735
Record name 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10568-28-2
Record name NSC91810
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91810
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-PHENYL-3A,4-DIHYDRO-3H-NAPHTHO(2,3-C)FURAN-1-ONE
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URL https://echa.europa.eu/information-on-chemicals
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One notable method is the palladium-catalyzed reverse hydrogenolysis, which provides an efficient and waste-free approach to synthesizing this compound. The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.

Scientific Research Applications

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Positional Isomers: 4-Phenyl vs. 9-Phenyl Arylnaphthalene Lactones

4-Phenylnaphtho[2,3-c]furan-1(3H)-one (compound 2; CAS: 50558-51-5) and 9-phenylnaphtho[2,3-c]furan-1(3H)-one (compound 3) are positional isomers differing in phenyl substitution (Table 1).

Table 1. Structural and Crystallographic Comparison of Compounds 2, 3, and 5

Parameter Compound 2 (4-Phenyl) Compound 3 (9-Phenyl) Compound 5 (3a,4-Dihydro-9-Phenyl)
Torsion Angle (°) 68.12 62.43 62.85 (mixture 2–3)
Crystallographic Symmetry C2 rotation C2 rotation Mirror symmetry
Intermolecular Contacts 2.52 Å, 133.63° 2.607 Å, 160.15° 2.629 Å, 146.79°
Space Group Monoclinic P2₁/c Monoclinic P2₁/c Monoclinic P2₁/n

Key Findings :

  • Stereoelectronic Effects : The larger torsion angle in compound 2 (68.12°) vs. compound 3 (62.43°) arises from steric hindrance between the trans-oriented ketone group and the phenyl substituent .
  • Packing Arrangements : Both compounds 2 and 3 form chains along the b-axis via C–H···O interactions, but compound 3 exhibits tighter intermolecular contacts (2.607 Å vs. 2.52 Å) due to favorable π-stacking .

Dihydro Intermediate: 3a,4-Dihydro-9-Phenylnaphtho[2,3-c]furan-1(3H)-one (Compound 5)

Compound 5 is a non-aromatic intermediate with a partially saturated lactone ring. Under catalytic conditions (e.g., Pd/C at elevated temperatures), it undergoes full aromatization to compound 3 . Key distinctions include:

  • Symmetry and Packing : Unlike the C2 symmetry of compounds 2 and 3, compound 5 adopts mirror symmetry, leading to distinct unit cell arrangements (volume ≈1300 ų) .
  • Reactivity : The sp³-hybridized C8 in compound 5 prevents further structural isomerization, stabilizing it as a reaction intermediate .

Co-Crystallized Isomer Mixtures

A unique feature observed in mixture 2–3 is the co-crystallization of Type I (cis) and Type II (trans) arylnaphthalene lactone isomers within the same asymmetric unit cell (44% and 56% occupancy, respectively) . This phenomenon is stabilized by hydrogen bonds (e.g., O3–H14, O2–H1) and highlights the structural flexibility of the naphthofuranone scaffold .

Biological Activity

9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one is a polycyclic aromatic compound characterized by its unique fused naphthalene and furan structure. This compound, with the molecular formula C17H14OC_{17}H_{14}O and a molecular weight of approximately 246.29 g/mol, exhibits notable biological activities that have garnered attention in various fields of research.

The compound features a phenyl group at the 9-position, contributing to its chemical reactivity and biological interactions. Its melting point ranges from 183 to 186 °C, indicating stability under standard conditions. The conjugated system within its structure allows for electrophilic substitutions and other organic reactions, making it a subject of interest in synthetic and medicinal chemistry .

Biological Activities

Research indicates that this compound possesses several significant biological activities:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been associated with the inhibition of cell proliferation and induction of apoptosis in certain cancer types .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate its mechanisms of action .
  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), indicating its role in redox regulation within cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesUnique Properties
4-Phenylnaphtho[2,3-c]furan-1(3H)-oneSimilar naphthalene-furan coreDifferent substitution pattern affecting reactivity
9-(4-Iodophenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-oneIodine substitution at the phenyl groupEnhanced reactivity due to iodine's electronegative nature
9-(3-Tolyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-oneMethyl substitution on phenyl groupVariations in solubility and biological activity due to methyl group presence

Anticancer Mechanisms

A study conducted on the anticancer properties of this compound demonstrated its effectiveness against pancreatic cancer cells. The research indicated that it induces apoptosis through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which is often over-expressed in cancer cells . The results showed a significant correlation between the compound's activity and its structural attributes.

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound acts as a reversible inhibitor of TrxR. The inhibition was quantified using kinetic assays that demonstrated a dose-dependent response . This finding positions the compound as a potential candidate for therapeutic applications targeting redox-sensitive pathways in cancer.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Acid-catalyzed cyclization62–68H₂SO₄, reflux, 24h
Transition-metal catalysis75–82Pd(OAc)₂, 80°C, 12h

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydronaphtho-furanone scaffold. Key signals:
    • C9-phenyl protons: δ 7.2–7.6 ppm (multiplet).
    • Lactone carbonyl (C1): δ 170–175 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₈H₁₄O₂, [M+H]⁺ = 262.0994) .
  • X-ray Crystallography : Resolves stereochemistry of the fused ring system (e.g., C3a and C4 configurations) .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, spectral data)?

Methodological Answer:

  • Cross-validate data using multiple databases (PubChem, EPA DSSTox) to identify outliers .
  • Reproduce experiments under controlled conditions (e.g., solvent purity, heating rates) to isolate variables.
  • Leverage computational tools : Compare experimental IR/Raman spectra with DFT-simulated spectra to resolve ambiguities .

Q. Table 2: Reported vs. Experimental Melting Points

SourceMelting Point (°C)Notes
PubChem198–200Unpurified sample
NIST202–204Recrystallized (EtOH/H₂O)

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .
  • Asymmetric hydrogenation : Chiral ligands (e.g., Josiphos) with Ru or Rh catalysts achieve >90% ee .

Advanced: How can computational modeling predict bioactivity or toxicity?

Methodological Answer:

  • Molecular docking : Screen against cancer targets (e.g., topoisomerase II) using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., phenyl ring substitution) with cytotoxicity .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and hepatotoxicity .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Poor in water; dissolve in DMSO, DCM, or THF for biological assays .
  • Stability :
    • Degrades under prolonged UV exposure; store in amber vials at –20°C.
    • Lactone ring susceptible to hydrolysis in basic conditions (pH > 9) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Reactant of Route 2
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one

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